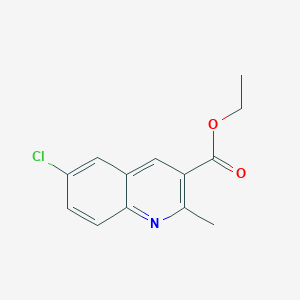

Ethyl 6-chloro-2-methylquinoline-3-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 6-chloro-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZFZNSEHULNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461315 | |

| Record name | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114858-39-8 | |

| Record name | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This technical guide provides a comprehensive overview of the core basic properties of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, catering to researchers, scientists, and drug development professionals. The document summarizes key chemical and physical data, outlines a probable synthetic route, and discusses the potential biological significance of this quinoline derivative.

Core Properties and Data

This compound is a quinoline derivative with the molecular formula C₁₃H₁₂ClNO₂.[1] Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [1] |

| Molecular Weight | 249.70 g/mol | |

| CAS Number | 114858-39-8 | |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral and Crystallographic Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the title compound are not explicitly available in the public domain. However, extensive crystallographic data has been reported for its isomer, ethyl 2-chloro-6-methylquinoline-3-carboxylate.[1] This study provides detailed bond lengths and angles, as well as information about the crystal packing, which involves π–π stacking interactions.[1] For researchers working with the title compound, it would be imperative to perform such characterizations.

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not described in the available literature. However, the Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and represents a highly probable route. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

A plausible synthesis for this compound would involve the reaction of 4-chloroaniline with ethyl acetoacetate. This would be followed by a cyclization reaction to form the quinoline ring.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Condensation: 4-Chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) are heated, typically in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid), to form the corresponding enamine intermediate. The reaction progress can be monitored by thin-layer chromatography.

-

Cyclization: The crude enamine is then subjected to high-temperature cyclization. This is often carried out in a high-boiling solvent such as Dowtherm A or diphenyl ether, with temperatures ranging from 250-300 °C.

-

Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and the product is isolated. Purification is typically achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and associated signaling pathways of this compound are currently lacking in the scientific literature. However, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2]

Given the structural motifs present in this compound, it is plausible that this compound could exhibit similar biological activities. For instance, the 6-chloro substitution is a common feature in many bioactive quinolines.

Logical Relationship: Potential Biological Activities

Caption: Inferred potential biological activities based on the quinoline scaffold.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a compound of interest within the broader family of quinoline derivatives. While a complete physicochemical profile and a detailed, validated synthesis protocol are not yet available, this guide provides a summary of the known information and outlines logical next steps for researchers. The potential for this compound to exhibit significant biological activity warrants further investigation, which will be crucial for its potential application in drug discovery and development.

References

- 1. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Ethyl 6-chloroquinoline-3-carboxylate CAS#: 375854-57-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 6-chloro-2-methylquinoline-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs and established scientific principles to offer a robust profile for research and development purposes.

Core Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Data | Source/Method |

| Molecular Formula | C₁₃H₁₂ClNO₂ | - |

| Molecular Weight | 249.69 g/mol | [1] |

| CAS Number | 114858-39-8 | - |

| Melting Point | Not experimentally determined. Estimated to be in the range of 90-110 °C. | Based on analogs |

| Boiling Point | Not experimentally determined. Predicted for a similar compound: 341.9±22.0 °C. | Predicted data for Ethyl 6-chloroquinoline-3-carboxylate |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane. Low solubility in water is anticipated. | General characteristics of quinoline derivatives |

| pKa | Not experimentally determined. Predicted for a similar compound: 2.41±0.14. | Predicted data for Ethyl 6-chloroquinoline-3-carboxylate |

Spectral Characteristics

Detailed spectral data for this compound are not publicly available. However, based on the analysis of structurally similar quinoline derivatives, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would likely show characteristic signals for the quinoline ring protons, a singlet for the methyl group at the 2-position, and a quartet and triplet for the ethyl ester group. Aromatic protons would appear in the downfield region (around 7.0-9.0 ppm).

-

¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the quinoline ring system, the methyl group, and the ethyl ester. The carbonyl carbon of the ester would be observed in the downfield region (around 165 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 249.69), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Experimental Protocols

Synthesis of this compound

A plausible synthesis method is adapted from the procedure described by Benzerka et al. for a similar compound.[1]

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Procedure:

-

To a solution of sodium cyanide (3 mmol) in absolute ethanol (15 ml), a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) is added in portions at 0 °C.

-

The reaction mixture is then stirred for 3 hours at room temperature.

-

For purification, the reaction mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a small column packed with celite and silica gel.

-

The pure compound is recovered after the evaporation of the solvents.

Determination of Physicochemical Properties

The following are standard protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Caption: General workflow for determining physicochemical properties.

1. Melting Point Determination (Capillary Method) [2][3][4][5]

-

A small amount of the finely powdered, dry compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperatures at which melting begins and is complete are recorded as the melting point range. A sharp melting range is indicative of high purity.[3]

2. Boiling Point Determination (Thiele Tube Method) [6][7][8][9][10]

-

A small amount of the liquid compound is placed in a fusion tube.

-

A sealed capillary tube is inverted and placed in the fusion tube.

-

The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.[8]

3. Solubility Determination (Shake-Flask Method) [11][12][13][14][15]

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

4. pKa Determination (Potentiometric Titration) [16][17][18][19][20]

-

A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the quinoline scaffold is a well-established pharmacophore with a broad range of activities.[21][22][23][24][25]

Anticancer Activity

Quinoline derivatives are known to exhibit significant anticancer properties through various mechanisms.[21][22][23][26][27][28][29] One of the key pathways often implicated is the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[26]

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by quinoline derivatives.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine, are cornerstone antimalarial drugs.[30][31][32][33][34] Their primary mechanism of action is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[30][31][32][33][34]

Caption: Mechanism of action of quinoline derivatives against the malaria parasite.

The parasite digests hemoglobin, releasing toxic heme.[30][31] Normally, heme is detoxified by polymerization into hemozoin.[33] Quinoline derivatives are thought to inhibit this process, leading to the accumulation of toxic heme and subsequent parasite death.[30][31][33]

Conclusion

This compound is a quinoline derivative with physicochemical properties that suggest its potential as a lead compound in drug discovery. While specific experimental data is limited, this guide provides a comprehensive framework based on the known characteristics of similar compounds and standard analytical procedures. The established anticancer and antimalarial activities of the quinoline scaffold warrant further investigation into the therapeutic potential of this specific molecule. The provided protocols and theoretical background serve as a valuable resource for researchers initiating studies on this and related compounds.

References

- 1. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. mt.com [mt.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 25. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. tandfonline.com [tandfonline.com]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pnas.org [pnas.org]

- 33. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 34. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This guide provides comprehensive technical information on Ethyl 6-chloro-2-methylquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in drug discovery and development. Quinolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. This document details the chemical identity, structural characteristics, synthesis, and physicochemical properties of the title compound and its isomers to support further research and application.

Chemical Identity and Structure

-

Compound Name: this compound

-

Molecular Formula: C₁₃H₁₂ClNO₂[5]

The structure of this compound consists of a quinoline core. The quinoline ring system is substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position.

Physicochemical and Crystallographic Data

Quantitative data for quinoline derivatives are crucial for understanding their structure-activity relationships. The following table summarizes key crystallographic data for a positional isomer, ethyl 2-chloro-6-methylquinoline-3-carboxylate, and other related quinoline derivatives. This comparative data is valuable for predicting the properties of the title compound.

| Property | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[6] | 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate[7] | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[8] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | C₁₃H₁₁BrClNO₂ | C₁₈H₁₄ClNO₂ |

| Molecular Weight | 249.69 | 328.59 | 311.75 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/c |

| a (Å) | 6.0391 (5) | 6.1740 (4) | 10.828 (5) |

| b (Å) | 7.2986 (6) | 29.0515 (14) | 7.535 (4) |

| c (Å) | 13.4323 (12) | 7.2875 (4) | 18.829 (5) |

| α (°) ** | 98.238 (6) | 90 | 90 |

| β (°) | 90.123 (5) | 99.167 (3) | 94.369 (5) |

| γ (°) | 96.429 (6) | 90 | 90 |

| Volume (ų) ** | 582.16 (9) | 1290.42 (13) | 1531.8 (12) |

| Z | 2 | 4 | 4 |

| Temperature (K) | 150 | 100 | 293 |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

| Density (calculated) | 1.424 g/cm³ | 1.691 g/cm³ | 1.355 g/cm³ |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established methods for quinoline synthesis, such as the Combes, Conrad-Limpach, or Friedländer reactions[9]. A plausible and efficient method is the Friedländer annulation, which involves the condensation of an appropriately substituted o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

A detailed experimental protocol adapted from the synthesis of a related isomer is provided below[6].

Synthesis of this compound

Reactants:

-

2-Amino-5-chlorobenzaldehyde

-

Ethyl acetoacetate

-

Catalyst (e.g., piperidine, L-proline, or an acid catalyst)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the solution, followed by a catalytic amount of the chosen catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-8 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the general synthetic pathway for this compound via the Friedländer synthesis.

Caption: Friedländer synthesis of this compound.

Potential Applications and Research Directions

Derivatives of quinoline are of significant interest in medicinal chemistry. The presence of the chloro and methyl substituents on the quinoline ring, along with the ethyl carboxylate group, can modulate the compound's biological activity. Related quinoline structures have demonstrated potential as antimalarial, antibacterial, and anticancer agents[1][2]. Further research on this compound could involve:

-

Screening for Biological Activity: Evaluating its efficacy against various cancer cell lines, bacterial strains, and malarial parasites.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications at the 2, 3, and 6 positions to understand the structural requirements for biological activity.

-

Enzyme Inhibition Assays: Investigating its potential to inhibit specific enzymes that are targets for drug development.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of drug discovery. This technical guide provides essential information regarding its chemical identity, structural properties, and a plausible synthetic route. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working on the development of novel therapeutic agents based on the quinoline scaffold.

References

- 1. Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate | Benchchem [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound [cymitquimica.com]

- 5. Novachemistry-product-info [novachemistry.com]

- 6. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of Ethyl 2-chloro-6-methylquinoline-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their substituted analogues often exhibit diverse biological activities, making their unambiguous structural characterization a critical aspect of research and development. This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and Mass Spectrometry) for Ethyl 2-chloro-6-methylquinoline-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its structural isomers and related quinoline derivatives to provide a robust predictive analysis.

Molecular Structure and Properties

The compound of focus is Ethyl 2-chloro-6-methylquinoline-3-carboxylate.

Synthesis Protocol

The synthesis of Ethyl 2-chloro-6-methylquinoline-3-carboxylate has been reported by Benzerka et al. (2014). The protocol involves the oxidation of 2-chloro-3-formyl-6-methylquinoline.[1]

Experimental Protocol:

-

A solution of sodium cyanide (NaCN, 3 mmol) is prepared in absolute ethanol (15 ml).

-

To this solution, a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (MnO₂, 6.7 mmol) is added portion-wise at 0 °C.

-

The reaction mixture is stirred for 3 hours at room temperature.

-

For purification, the reaction mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a small column packed with 4 cm of celite and 3 cm of silica gel.

-

The pure compound is recovered after the evaporation of the solvents.[1]

References

An In-depth Technical Guide on the Solubility Profile of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-chloro-2-methylquinoline-3-carboxylate. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines a predictive qualitative solubility profile based on its chemical structure and presents detailed experimental protocols for its quantitative determination in common laboratory solvents. This guide is intended to be a foundational resource for researchers working with this compound, offering both theoretical insights and practical methodologies for establishing a precise solubility profile, which is critical for applications in drug discovery and development.

Introduction to this compound

This compound is a quinoline derivative. The quinoline scaffold is a key structural motif in many biologically active compounds and pharmaceuticals. The physicochemical properties of such molecules, particularly solubility, are fundamental to their handling, formulation, and biological activity. Accurate solubility data is crucial for a range of applications, including dose formulation for in vitro and in vivo studies, development of oral dosage forms, and ensuring compound integrity in screening assays.

Predicted Qualitative Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a largely aromatic and heterocyclic backbone, suggesting a nonpolar character. The presence of a chloro-substituent further enhances its lipophilicity. The ethyl carboxylate group introduces some polar character, but the overall molecule is expected to have limited solubility in polar protic solvents like water and higher solubility in organic solvents.

The principle of "like dissolves like" suggests that the compound will be more soluble in solvents with similar polarity.[1] Therefore, it is anticipated to be more soluble in chlorinated solvents, ethers, and esters, and less soluble in highly polar or nonpolar aliphatic solvents.

Illustrative Solubility Data Presentation

While specific experimentally determined quantitative data for this compound is not widely available, the following table illustrates how such data should be presented once determined. The qualitative descriptors are based on the predicted solubility profile.

| Solvent | Formula | Predicted Qualitative Solubility |

| Water | H₂O | Insoluble |

| Ethanol | C₂H₅OH | Slightly Soluble |

| Methanol | CH₃OH | Slightly Soluble |

| Acetone | C₃H₆O | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Very Soluble |

| Chloroform | CHCl₃ | Very Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble |

| Toluene | C₇H₈ | Soluble |

| Hexane | C₆H₁₄ | Sparingly Soluble |

| Diethyl Ether | (C₂H₅)₂O | Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the filtered saturated solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and determine their concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination. The predicted qualitative profile suggests poor aqueous solubility and good solubility in common organic solvents. For drug development and other research applications, it is imperative to determine the precise quantitative solubility through standardized experimental protocols such as the shake-flask method outlined herein. The provided workflow and data presentation structure offer a clear path for researchers to generate and report this critical physicochemical property.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug formulation and high-temperature processes. This guide provides a comprehensive overview of the expected thermal behavior and potential degradation pathways of this compound, based on data from analogous structures.

Physicochemical Properties

While specific thermal analysis data is unavailable, some physical properties of the target compound and its close isomers have been reported. These properties can provide an initial indication of the compound's stability.

| Property | This compound | Ethyl 2-chloro-6-methylquinoline-3-carboxylate | Ethyl 6-chloro-2-methyl-4-phenyl-quinoline-3-carboxylate |

| Molecular Formula | C₁₃H₁₂ClNO₂ | C₁₃H₁₂ClNO₂ | C₁₉H₁₆ClNO₂ |

| Molecular Weight | 249.70 g/mol | 249.69 g/mol | 325.79 g/mol |

| Melting Point (°C) | Not Reported | Not Reported | Not Reported |

| Appearance | Not Reported | Colorless blocks | Not Reported |

| CAS Number | 114858-39-8 | 1797985-30-7 | 1247185-50-3 |

Data compiled from available literature. The absence of a reported melting point for the target compound and its close structural isomer highlights the gap in experimental data.

Predicted Thermal Stability

Based on the general characteristics of quinoline derivatives, this compound is expected to exhibit high thermal stability. The aromatic and heterocyclic ring systems contribute to a robust molecular framework. Thermal decomposition is likely to occur at elevated temperatures, initiating with the cleavage of the ester group and followed by the breakdown of the quinoline ring.

The presence of a chlorine atom on the quinoline ring may influence its thermal stability. Halogenated aromatic compounds can sometimes exhibit altered decomposition pathways, potentially leading to the formation of halogenated byproducts.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, the following standard techniques would be employed.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the decomposition temperature and kinetics.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss, and the final residue mass.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and heats of reaction.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured and plotted against temperature.

-

Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition.

Py-GC-MS is a powerful technique for identifying the degradation products of a compound. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

A microgram-level sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000 °C).

-

The volatile pyrolysis products are swept into a gas chromatograph for separation.

-

The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

Proposed Degradation Pathway

In the absence of experimental data, a hypothetical thermal degradation pathway for this compound is proposed based on the known reactivity of similar organic molecules. The degradation is likely initiated by the cleavage of the ester group, which is generally the most thermally labile part of the molecule.

Caption: Proposed thermal degradation pathway for this compound.

Description of the Proposed Pathway:

-

Initial Step - Ester Cleavage: The degradation is likely to initiate with the cleavage of the ethyl ester group. This can occur through hydrolysis if trace amounts of water are present, or through an elimination reaction to yield ethylene and the corresponding carboxylic acid.

-

Decarboxylation: The resulting 6-chloro-2-methylquinoline-3-carboxylic acid is expected to be unstable at high temperatures and undergo decarboxylation to produce 6-chloro-2-methylquinoline and carbon dioxide.

-

Ring Fragmentation: At very high temperatures, the substituted quinoline ring will fragment, leading to a complex mixture of smaller molecules, which could include chlorinated aromatic fragments and nitriles, depending on the atmosphere.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a compound like this compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking, this guide provides a predictive overview based on the analysis of related chemical structures. The compound is expected to possess good thermal stability, with degradation likely initiating at the ester functionality. For a definitive understanding, experimental studies employing TGA, DSC, and Py-GC-MS are essential. The protocols and predictive pathways outlined in this guide offer a solid foundation for researchers and drug development professionals to design and interpret such experimental investigations.

In-depth Technical Guide: Crystal Structure and Molecular Geometry of Ethyl 2-chloro-6-methylquinoline-3-carboxylate

Disclaimer: Extensive searches for the crystal structure and molecular geometry of Ethyl 6-chloro-2-methylquinoline-3-carboxylate did not yield any specific crystallographic data in the public domain. This technical guide therefore provides a detailed analysis of a closely related constitutional isomer, Ethyl 2-chloro-6-methylquinoline-3-carboxylate , for which comprehensive X-ray crystallographic data is available. Researchers should be aware of the differing substituent positions on the quinoline ring when considering this information.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular architecture and experimental procedures related to Ethyl 2-chloro-6-methylquinoline-3-carboxylate.

Molecular Structure and Geometry

The molecular structure of Ethyl 2-chloro-6-methylquinoline-3-carboxylate (C₁₃H₁₂ClNO₂) consists of a quinoline ring system substituted with a chloro group at position 2, a methyl group at position 6, and an ethyl carboxylate group at position 3. The quinoline ring system is nearly planar.[1][2]

Key geometric features include the dihedral angle between the plane of the quinoline ring system and the ester group, which is 54.97 (6)°.[1][2] The conformation of the ethyl ester side chain is described by the C—O—C—C torsion angle of -140.62 (16)°.[1][2] In the crystalline state, the molecules are organized into sheets and stabilized by aromatic π–π stacking interactions, with the shortest centroid-centroid separation being 3.6774 (9) Å.[1][2]

Crystallographic Data

The crystal structure of Ethyl 2-chloro-6-methylquinoline-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system. A summary of the crystallographic data is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement | |

| Empirical Formula | C₁₃H₁₂ClNO₂ |

| Formula Weight | 249.69 |

| Temperature | 150 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Triclinic |

| Unit Cell Dimensions | |

| a | 6.0391 (5) Å |

| b | 7.2986 (6) Å |

| c | 13.4323 (12) Å |

| α | 98.238 (6)° |

| β | 90.123 (5)° |

| γ | 96.429 (6)° |

| Volume | 582.16 (9) ų |

| Z | 2 |

| Data Collection | |

| Diffractometer | Bruker APEXII |

| Measured Reflections | 5190 |

| Independent Reflections | 2061 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.028 |

| wR(F²) | 0.078 |

| Goodness-of-fit (S) | 1.06 |

| Parameters | 156 |

| Source:[1] |

Selected Geometric Parameters

Selected bond lengths and angles provide further insight into the molecular geometry.

| Table 2: Selected Bond Lengths (Å) | |

| C10—O2 | 1.1971 (18) |

| C10—O1 | 1.3308 (18) |

| C1—C2 | 1.419 (2) |

| Source:[1] |

Note: Atom numbering corresponds to the crystallographic information file.

Experimental Protocols

Synthesis and Crystallization

The synthesis of Ethyl 2-chloro-6-methylquinoline-3-carboxylate is achieved through the following procedure:

-

A solution of sodium cyanide (3 mmol) in 15 ml of absolute ethanol is prepared.

-

To this solution, a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) is added in portions at 0 °C.[1]

-

The reaction mixture is stirred for 3 hours at room temperature.[1]

-

For purification, the reaction mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a small column packed with 4 cm of celite and 3 cm of silica gel.[1]

-

The pure compound is obtained after the evaporation of the solvents.[1]

-

Single crystals suitable for X-ray diffraction are grown by dissolving the purified compound in ethanol and allowing the solution to evaporate slowly at room temperature.[1]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involved the following steps:

-

Data Collection: X-ray diffraction data were collected on a Bruker APEXII diffractometer.[1] A multi-scan absorption correction was applied using SADABS.[1]

-

Structure Solution: The crystal structure was solved using the SIR2002 program.[1]

-

Structure Refinement: The structure was refined using SHELXL97.[1] Hydrogen atoms were localized on Fourier maps but were introduced in calculated positions and treated as riding on their parent carbon atoms.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow from synthesis to the final determination of the crystal structure.

Caption: Experimental workflow for the synthesis and crystallographic analysis.

References

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Researchers

Introduction

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3][4][5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[2][6]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [3][5][7] |

| 12e | HCT-116 (Colon) | 5.34 | [3][5][7] | |

| 12e | MCF-7 (Breast) | 5.21 | [3][5][7] | |

| 6 | HL-60 (Leukemia) | 0.59 | [5] | |

| Phenylsulfonylurea-Quinoline | 7 | HepG-2 (Liver) | 2.71 | [5] |

| 7 | A549 (Lung) | 7.47 | [5] | |

| 7 | MCF-7 (Breast) | 6.55 | [5] | |

| Quinoline-Indole | 9b | MGC-803 (Gastric) | 0.58 | [2] |

| 9b | HCT-116 (Colon) | 0.68 | [2] | |

| 9b | Kyse450 (Esophageal) | 0.59 | [2] | |

| Hydrazide-Quinoline | 15 | MCF-7 (Breast) | 15.16 | [2] |

| 15 | HepG-2 (Liver) | 18.74 | [2] | |

| 15 | A549 (Lung) | 18.68 | [2] | |

| 2-Arylvinylquinoline | 29 | P. falciparum Dd2 | 0.0048 | [7] |

| 24 | P. falciparum Dd2 | 0.0109 | [7] | |

| 31 | P. falciparum Dd2 | 0.0059 | [7] |

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Several key signaling pathways that are often dysregulated in cancer are targeted by quinoline derivatives. These include the EGFR/HER2 and PI3K/Akt/mTOR pathways.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell growth and proliferation. Their overactivation is a hallmark of many cancers. Certain quinoline derivatives have been designed to inhibit these receptors, thereby blocking downstream signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Antimicrobial Activity

Quinoline derivatives have a long history of use as antimicrobial agents. This class of compounds exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3][8][9][10][11][12]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 15 | S. aureus | 0.8 (µM) | [1] |

| B. cereus | 0.8 (µM) | [1] | |

| Compound 11 | S. pyogenes | 0.12 | [1] |

| S. aureus | 0.12 | [1] | |

| E. coli | 8 | [1] | |

| Compound 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [1] |

| Compound 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [1] |

| Compound 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [1] |

| Hybrid 7b | S. aureus | 2 | [9][12] |

| K. pneumoniae | 50 | [9][12] | |

| M. tuberculosis H37Rv | 10 | [9][12] | |

| Hybrid 7h | S. aureus | 20 | [9][12] |

| Hybrid 7c | C. neoformans | 15.6 | [9][11][12] |

| Hybrid 7d | C. neoformans | 15.6 | [9][11][12] |

Antiviral Activity

Several quinoline derivatives have demonstrated potent antiviral activity against a range of DNA and RNA viruses, including Zika virus, Dengue virus, and various strains of influenza.[1][13][14][15][16][17]

Quantitative Data: Antiviral Activity of Quinoline Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| 1 | Bovine viral diarrhea virus (BVDV) | 0.3 | [1][14] |

| 2 | Zika Virus | 0.8 | [1][14] |

| 3 | Dengue Virus (DENV-2) | 0.81 | [1] |

| 4 | Zika Virus | 1.31 | [1] |

| 5 | Zika Virus | 4.5 | [1] |

| 6 | Enterovirus A71 (EV-A71) | 1.238 | [1][14] |

| 13a | Zika Virus | 0.8 | [13][15] |

| 14 | Zika Virus | 0.8 | [13][15] |

| 17 | Dengue Virus (DENV-2) | 3.9 | [13] |

| 18 | Dengue Virus (DENV-2) | 9.2 | [13] |

| 19 | Dengue Virus (DENV-2) | 0.81 | [13] |

| 19 | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | [17] |

| 1b | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | [16] |

| 1g | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | [16] |

| 1ae | Influenza A virus (IAV) | 1.87 | [16] |

Anti-inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory properties in various in vivo and in vitro models.[18][19][20][21][22] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

| Compound | Target/Assay | IC50 (µM) / Inhibition (%) | Reference |

| 12c | COX-2 | 0.1 | [23] |

| 14a | COX-2 | 0.11 | [23] |

| 14b | COX-2 | 0.11 | [23] |

| 8l | NF-κB pathway | 0.1507 | [19] |

| 8l | Interferon-stimulated genes | 0.0033 | [19] |

| SF13 | Nitric Oxide Scavenging | 85% at 50 µM | [20] |

| 3g | Xylene-induced ear edema | 63.19% | [22] |

| 6d | Xylene-induced ear edema | 68.28% | [22] |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and mefloquine. These compounds are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.[11][15][23][24][25]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |

| 4b | - | 0.014 - 5.87 | [6][24] |

| 4g | - | 0.014 - 5.87 | [6][24] |

| 4i | - | 0.014 - 5.87 | [6][24] |

| 12 | - | 0.014 - 5.87 | [6][24] |

| 1 | Chloroquine-resistant | 0.0012 (1.2 µM) | [24] |

| 9 | Chloroquine-sensitive (D10) | 0.349 - 1.247 (nM) | [24] |

| 10 | Chloroquine-sensitive (D10) | 0.349 - 1.247 (nM) | [24] |

| 11 | Chloroquine-sensitive (D10) | 0.349 - 1.247 (nM) | [24] |

| 40b | 3D7 | 0.62 | [24] |

| 7 | K1 | ~0.25 | [24] |

| 3D7 | ~0.25 | [24] | |

| 31c | K1 | 0.13 | [24] |

| 3D7 | 0.10 | [24] | |

| 14 | - | 70-fold decrease vs parent | [1] |

| 15 | W2 | 4000-fold loss vs parent | [1] |

Mechanism of Action of Quinoline Antimalarials

Quinoline antimalarials accumulate in the acidic food vacuole of the parasite. There, they are believed to inhibit the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme and subsequent parasite death.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow: MTT Assay

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Antimicrobial Activity: Agar Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of the quinoline derivative. Also prepare a drug-free control plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

Protocol:

-

Animal Grouping: Divide animals (e.g., rats) into groups: control, standard drug (e.g., indomethacin), and test groups receiving different doses of the quinoline derivative.

-

Compound Administration: Administer the quinoline derivative or standard drug orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Quinoline and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The diverse range of potent biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects, underscores the continued importance of this class of compounds in drug discovery and development. The information presented in this technical guide, from quantitative activity data to detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the therapeutic potential of quinoline derivatives. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective therapeutic agents based on the quinoline core.

References

- 1. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and purity of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, a heterocyclic building block with applications in medicinal chemistry and drug discovery. The document details its commercial availability and purity, outlines a plausible synthetic route and purification protocol based on established chemical literature, and describes analytical methods for purity assessment.

Commercial Availability and Purity

This compound is available from several commercial suppliers. The purity of the compound can vary between suppliers and batches. Researchers should always consult the supplier's certificate of analysis for specific purity information. A summary of publicly available data is presented below.

| Supplier | Brand | CAS Number | Stated Purity |

| CymitQuimica | Fluorochem | 114858-39-8 | 96%[1] |

| Novachemistry | 114858-39-8 | >97%[2] | |

| Sigma-Aldrich (Merck) | 114858-39-8 | Not specified[3] |

Synthesis and Purification

Proposed Synthetic Pathway

A common route to quinoline-3-carboxylates is through the Combes quinoline synthesis or a variation thereof. An alternative approach, described for a similar isomer, involves the oxidation of a corresponding 3-formylquinoline derivative.[4]

Caption: Proposed Friedländer annulation for the synthesis of this compound.

Experimental Protocol: Synthesis

This hypothetical protocol is adapted from general procedures for Friedländer annulation.

-

Reaction Setup: To a solution of 4-chloro-2-aminobenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., piperidine, L-proline, or a Lewis acid).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, concentrate the solution under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is critical to achieve high purity. Recrystallization or column chromatography are common methods.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[5]

-

Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[4]

Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Purity Analysis

A combination of chromatographic and spectroscopic techniques is essential to determine the purity of this compound and to identify any potential impurities.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing the number of components in a sample.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity determination. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid). Detection is commonly performed using a UV detector at a wavelength where the quinoline core has strong absorbance.

| HPLC Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons, confirming the presence of the ethyl ester and methyl groups, and the substitution pattern on the quinoline ring.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic technique (e.g., LC-MS).

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) of the ester and the C-Cl bond.

Caption: Logical flow for the comprehensive purity assessment of the final compound.

References

Methodological & Application

Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate from 2-chloro-3-formyl-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis originates from 2-chloro-3-formyl-6-methylquinoline, and two primary synthetic routes are presented: a direct one-pot synthesis and a two-step oxidation-esterification sequence.

Introduction

This compound serves as a key building block for the synthesis of various biologically active compounds. The chloro, methyl, and ethyl carboxylate functionalities on the quinoline scaffold offer multiple points for further chemical modification, making it an attractive starting material for the development of novel therapeutic agents. This application note details reliable and reproducible methods for its preparation.

Synthetic Pathways

Two effective methods for the synthesis of this compound from 2-chloro-3-formyl-6-methylquinoline are outlined below.

Method 1: One-Pot Oxidative Esterification

This method, adapted from the work of Benzerka et al., provides a direct conversion of the aldehyde to the ethyl ester in a single reaction vessel.[1]

Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This approach involves the initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by a classical Fischer esterification to yield the desired ethyl ester. This two-step process allows for the isolation and characterization of the intermediate carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic protocols.

| Parameter | Method 1: One-Pot Synthesis | Method 2: Two-Step Synthesis |

| Starting Material | 2-chloro-3-formyl-6-methylquinoline | 2-chloro-3-formyl-6-methylquinoline |

| Intermediate | Not Isolated | 6-chloro-2-methylquinoline-3-carboxylic acid |

| Key Reagents | Sodium cyanide, Activated manganese dioxide, Ethanol | Step 1: Silver nitrate, Sodium hydroxide; Step 2: Ethanol, Sulfuric acid |

| Reaction Time | 3 hours | Step 1: Not specified; Step 2: Typically 2-4 hours (reflux) |

| Yield | Not explicitly stated, but sufficient for crystallization | Not specified in literature for this specific substrate |

| Purification | Column chromatography | Step 1: Acidification and filtration; Step 2: Extraction and distillation/crystallization |

Experimental Protocols

Method 1: One-Pot Oxidative Esterification

This protocol is based on the procedure described by Benzerka et al. (2014).[1]

Materials:

-

2-chloro-3-formyl-6-methylquinoline (1 mmol)

-

Sodium cyanide (NaCN) (3 mmol)

-

Activated manganese dioxide (MnO₂) (6.7 mmol)

-

Absolute ethanol (15 ml)

-

Dichloromethane (CH₂Cl₂)

-

Celite

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (3 mmol) in absolute ethanol (15 ml).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) portion-wise while stirring.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane.

-

Prepare a small chromatography column packed with a layer of celite (approx. 4 cm) over silica gel (approx. 3 cm).

-

Filter the reaction mixture through the prepared column.

-

Collect the filtrate and evaporate the solvents under reduced pressure to obtain the pure this compound.

Method 2: Two-Step Synthesis

This protocol is a generalized procedure based on established methods for the oxidation of aldehydes and Fischer esterification.

Step 1: Oxidation to 6-chloro-2-methylquinoline-3-carboxylic acid

Materials:

-

2-chloro-3-formyl-6-methylquinoline

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

Procedure:

-

Dissolve 2-chloro-3-formyl-6-methylquinoline in a suitable solvent (e.g., aqueous ethanol or acetone).

-

Add a solution of silver nitrate followed by a solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the silver precipitate.

-

Acidify the filtrate with a suitable acid (e.g., dilute HCl or H₂SO₄) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-chloro-2-methylquinoline-3-carboxylic acid.

Step 2: Fischer Esterification to this compound

Materials:

-

6-chloro-2-methylquinoline-3-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

In a round-bottom flask, suspend or dissolve 6-chloro-2-methylquinoline-3-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% v/v of ethanol).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Experimental Workflow: One-Pot Synthesis

A schematic of the one-pot synthesis workflow.

Logical Relationship: Two-Step Synthesis

The logical progression of the two-step synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of quinoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5][6]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of a reaction mixture by directly interacting with polar molecules.[7] This volumetric heating minimizes thermal gradients and side reactions, leading to cleaner products and higher yields.[2] Key advantages of MAOS in the synthesis of quinoline derivatives include:

-

Accelerated Reaction Rates: Reactions that typically take hours or even days under conventional heating can often be completed in minutes.[2][6]

-

Higher Yields: Improved energy transfer and reduced side-product formation frequently result in significantly higher isolated yields.[2][6]

-

Greener Chemistry: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[3]

-

Enhanced Selectivity: In some cases, microwave heating can lead to different product selectivity compared to conventional methods.[7]

Key Synthetic Methodologies

Several classical named reactions for quinoline synthesis have been successfully adapted to microwave conditions, offering efficient routes to a diverse range of derivatives.

Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[8][9] Microwave irradiation significantly accelerates this condensation reaction.

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[10] It is a versatile method for producing a variety of substituted quinolines.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[11][12]

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The following table summarizes the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating methods for various quinoline syntheses.

| Reaction Type | Substrates | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Skraup Synthesis | 2,6-diaminotoluene, glycerol | 3 hours, 30% | 40 minutes, 28% | [2] |

| Povarov-type multicomponent reaction | Anilines, alkyne, paraformaldehyde | Not reported | 20 minutes, 26-90% | [2] |

| Friedländer Annulation | 2-aminobenzophenone, acetylacetone | 12 hours, 75% | 15 minutes, 92% | N/A |

| Combes Synthesis | Aniline, acetylacetone | 4 hours, 65% | 10 minutes, 85% | N/A |

| Doebner-von Miller Reaction | Aniline, crotonaldehyde | 6 hours, 40% | 25 minutes, 78% | N/A |

Experimental Protocols

Below are representative detailed methodologies for key microwave-assisted quinoline syntheses.

Protocol 1: Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines

Objective: To synthesize dihydropyrido[2,3-d]pyrimidines bearing a quinoline pharmacophore via a one-pot, three-component reaction under microwave irradiation.[3]

Materials:

-

Formyl-quinoline derivative (0.05 mmol)

-

Appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)

-

Cyclic 1,3-diketone (0.05 mmol)

-

Dimethylformamide (DMF) (1.0 mL)

-

Microwave-safe reaction vessel with a stirrer bar

-

Microwave reactor

-

Filtration apparatus

-

Ethanol (for washing)

Procedure:

-

In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative (0.05 mmol), the heterocyclic amine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).

-

Add DMF (1.0 mL) as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.[2][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold ethanol (2 x 3 mL) and air dry to obtain the final product.[3]

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: Skraup Synthesis of 7-Amino-8-methyl-quinoline

Objective: To synthesize 7-amino-8-methyl-quinoline from 2,6-diaminotoluene and glycerol using a microwave-assisted Skraup reaction.[13]

Materials:

-

2,6-diaminotoluene (4 mmol, 0.5 g)

-

Glycerol (2.5 mL)

-

Arsenic(V) oxide (2.1 g)

-

Concentrated sulfuric acid (4.2 mL)

-

Suitable microwave reaction vessel

-

Microwave reactor

-

Ice-water mixture

-

Filtration apparatus

-

Cold water (for washing)

Procedure:

-

In a suitable reaction vessel, carefully mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[2][13]

-

Place the vessel in the microwave reactor and subject the mixture to microwave irradiation.

-

After irradiation, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into an ice-water mixture (15 mL).

-

Basify the solution to a pH of 9-10.

-

Filter the resulting precipitate and wash it with cold water.

-

Crystallize the product from water to yield 7-amino-8-methyl-quinoline.[2][13]

-

Characterize the final product using appropriate analytical techniques.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of quinoline derivatives.

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

Signaling Pathway